
N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin but was withdrawn from use due to renal toxicity and risk of carcinogenesis .
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-Ethoxyphenyl)-2-azetidinones, has been reported. These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .
Chemical Reactions Analysis
In the case of N-(4-Ethoxyphenyl)-2-azetidinones, it was found that at least two mol equivalents of ceric ammonium nitrate (CAN) are needed for the oxidation of these compounds to N-unsubstituted-2-azetidinones .
Physical And Chemical Properties Analysis
Phenacetin is a white crystalline odorless substance. This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .
科学的研究の応用
Structural and Synthesis Studies
N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds have been studied extensively for their crystalline structures and synthetic methodologies. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, which share a core structure with this compound, provide insights into their crystallization behaviors, showcasing various polymorphs and highlighting the anti-rotamer conformation about the C-N bond. These structural insights are crucial for understanding the chemical behavior and potential applications of such compounds (Reis et al., 2013). Furthermore, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, underlines the significance of efficient synthetic methods for these chromene derivatives (Zhu et al., 2014).
Biological and Pharmacological Potential
Chromene derivatives, such as this compound, have been implicated in various biological activities. One notable application is their potential use in studying orphan G protein-coupled receptors, such as GPR35. Compounds like 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have served as powerful tools for investigating the pharmacology of GPR35, demonstrating high affinity and the ability to label the receptor with significant specificity (Thimm et al., 2013). Additionally, the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring reveal the potential of chromene compounds in medicinal chemistry, especially in antibacterial and antioxidant applications (Ramaganesh et al., 2010).
Advanced Materials and Sensor Development
Chromene derivatives also find applications in the development of advanced materials and sensors. A study on a highly selective fluorescence chemosensor based on a coumarin fluorophore, which includes structural elements similar to this compound, showcases the ability of these compounds to function as effective sensors for ions like Cu2+ and H2PO4−, indicating their potential in environmental monitoring and analytical chemistry (Meng et al., 2018).
作用機序
Target of Action
Similar compounds have been shown to target egfr and vegfr-2, which are associated with the progression of triple-negative cancer .
Biochemical Pathways
Related compounds have been shown to affect pathways associated with egfr and vegfr-2 . These pathways play crucial roles in cell proliferation and angiogenesis, respectively.
Pharmacokinetics
Similar compounds have been shown to meet admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have potential therapeutic effects in the context of certain cancers .
Safety and Hazards
特性
IUPAC Name |
N-(4-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-14-9-7-13(8-10-14)20-18(21)15-11-12-5-4-6-16(23-2)17(12)25-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKIRADOCYETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

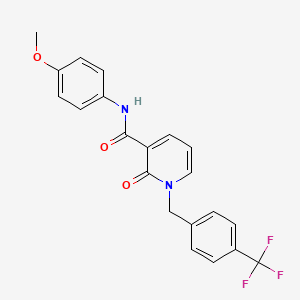

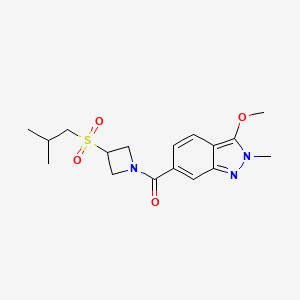
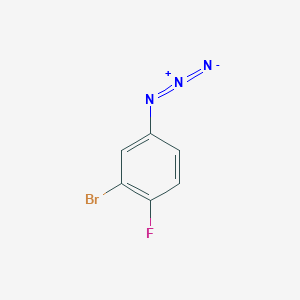
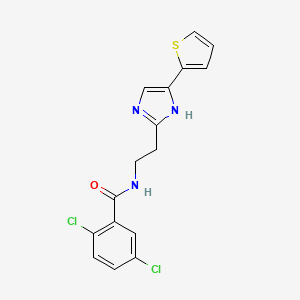
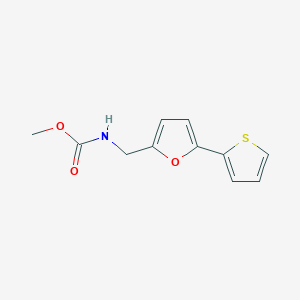

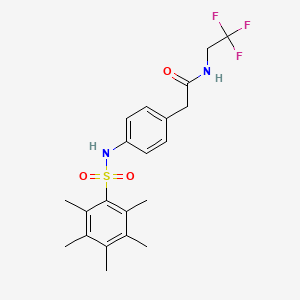
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2451153.png)
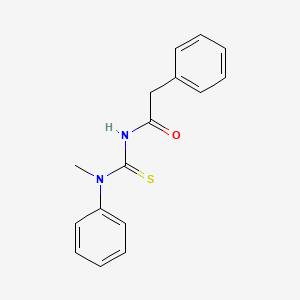
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)
![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)